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3D-3,5/4-trihydroxycyclohexane-1,2-dione - 949461-91-0

3D-3,5/4-trihydroxycyclohexane-1,2-dione

Catalog Number: EVT-1595621
CAS Number: 949461-91-0
Molecular Formula: C6H8O5
Molecular Weight: 160.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3D-3,5/4-trihydroxycyclohexane-1,2-dione is a 3,5/4-trihydroxycyclohexane-1,2-dione and a secondary alpha-hydroxy ketone. It is a tautomer of a (4R,5S,6R)-2,4,5,6-tetrahydroxycyclohex-2-en-1-one.
Overview

3D-3,5/4-trihydroxycyclohexane-1,2-dione is a significant compound in the field of biochemistry, particularly in the metabolic pathways of certain microorganisms. This compound, also known as 3D-trihydroxycyclohexane-1,2-dione, is an intermediate in the catabolism of myo-inositol and related compounds. It plays a crucial role in microbial metabolism and has been studied for its biochemical properties and potential applications.

Source

The compound is primarily derived from the metabolic processes of specific bacteria, such as Bacillus subtilis and Corynebacterium glutamicum. These microorganisms utilize myo-inositol as a carbon source, leading to the formation of 3D-3,5/4-trihydroxycyclohexane-1,2-dione through various enzymatic reactions involving dehydratases and hydrolases .

Classification

3D-3,5/4-trihydroxycyclohexane-1,2-dione belongs to the class of cyclohexane derivatives and is categorized as a polyhydroxy compound due to its multiple hydroxyl groups. It is also classified as a dione because it contains two carbonyl functional groups within its structure.

Synthesis Analysis

Methods

The synthesis of 3D-3,5/4-trihydroxycyclohexane-1,2-dione can occur through biochemical pathways in certain bacteria. One notable pathway involves the dehydration of scyllo-inosose catalyzed by specific enzymes such as IolE .

Technical Details

The biosynthetic route typically begins with myo-inositol, which undergoes several transformations:

  1. Dehydratase Reaction: Myo-inositol is converted into scyllo-inosose.
  2. Formation of Intermediate: Scyllo-inosose is dehydrated to form 3D-3,5/4-trihydroxycyclohexane-1,2-dione.
  3. Further Metabolism: This compound can then be further metabolized into dihydroxyacetone phosphate and other products via subsequent enzymatic reactions .
Molecular Structure Analysis

Structure

The molecular structure of 3D-3,5/4-trihydroxycyclohexane-1,2-dione features a cyclohexane ring with three hydroxyl groups and two carbonyl groups. The specific arrangement of these functional groups contributes to its reactivity and biological function.

Data

  • Molecular Formula: C6H10O4
  • Molecular Weight: Approximately 146.14 g/mol
  • Structural Features: The presence of hydroxyl (-OH) groups enhances its solubility in water and its reactivity in biochemical pathways.
Chemical Reactions Analysis

Reactions

The primary reaction involving 3D-3,5/4-trihydroxycyclohexane-1,2-dione is its hydrolysis catalyzed by enzymes such as IolD. This reaction results in the formation of 5-deoxy-D-glucuronic acid .

Technical Details

The hydrolytic cleavage involves breaking the C-C bond adjacent to a carbonyl group. This reaction is characteristic of Thiamine diphosphate-dependent enzymes that facilitate the conversion of cyclic compounds into linear forms suitable for further metabolism .

Mechanism of Action

Process

The mechanism by which 3D-3,5/4-trihydroxycyclohexane-1,2-dione acts within microbial metabolism involves several steps:

  1. Enzymatic Hydrolysis: The enzyme IolD catalyzes the hydrolysis of the compound.
  2. Product Formation: The hydrolysis yields 5-deoxy-D-glucuronic acid, which can enter various metabolic pathways.
  3. Subsequent Reactions: The resulting products are further processed to generate energy or synthesize essential biomolecules .

Data

This process highlights the importance of enzymatic activity in microbial metabolism and how intermediates like 3D-3,5/4-trihydroxycyclohexane-1,2-dione facilitate energy production and biomass synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless or pale yellow liquid or solid.
  • Solubility: Highly soluble in water due to multiple hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of carbonyl groups.

Relevant Data or Analyses

Studies have shown that this compound participates in significant biochemical pathways that are essential for microbial growth and metabolism .

Applications

Scientific Uses

3D-3,5/4-trihydroxycyclohexane-1,2-dione has potential applications in:

  • Biotechnology: As a metabolic intermediate in engineered strains for producing valuable compounds from renewable resources.
  • Pharmaceuticals: Understanding its metabolic pathways can lead to novel therapeutic agents targeting metabolic disorders related to myo-inositol metabolism.

Research continues to explore its utility in synthetic biology and metabolic engineering contexts where microbial production systems are optimized for efficiency and yield .

Biosynthetic Pathways and Precursor Utilization

Microbial Biosynthesis in Bacillus subtilis and Corynebacterium glutamicum [1] [8]

The biosynthesis of 3D-3,5/4-trihydroxycyclohexane-1,2-dione (THcHDO) occurs predominantly through the catabolic processing of inositol isomers in specific bacterial hosts. Bacillus subtilis and Corynebacterium glutamicum represent two industrially significant microorganisms capable of efficient THcHDO production due to their well-characterized inositol metabolic pathways. In B. subtilis, THcHDO functions as an intermediate in the sequential degradation pathway of myo-inositol to generate acetyl-CoA and dihydroxyacetone phosphate for cellular metabolism [8]. C. glutamicum, a Gram-positive actinobacterium renowned for industrial amino acid production, exhibits a similar catabolic capability but possesses additional metabolic features advantageous for biotechnological applications, including its natural ability to synthesize myo-inositol de novo from glucose-6-phosphate via the activities of myo-inositol-1-phosphate synthase (Ino1, Cg3323) and inositol monophosphatase (ImpA, Cg2298) [1] [8]. This endogenous myo-inositol biosynthesis provides a significant metabolic advantage over B. subtilis, which lacks this de novo pathway and requires exogenous myo-inositol supplementation for THcHDO production [8].

Both organisms utilize specific transporters for inositol uptake. B. subtilis employs two transporters, IolF and IolT [8], while C. glutamicum utilizes secondary transporters IolT1 (Cg0223) and IolT2 (Cg3387), characterized by Km values of 0.22 mM and 0.45 mM, respectively [1]. The differential expression and regulation of these transporters influence the efficiency of precursor uptake and subsequent flux through the catabolic pathway leading to THcHDO. In C. glutamicum, expression of the iol cluster I genes (including iolT1) is repressed by the GntR-type transcriptional regulator IolR in the absence of myo-inositol, whereas in B. subtilis, the entire iol operon is repressed by IolR and activated by IolQ [1] [8].

Table 1: Key Precursors and Enzymes in THcHDO Biosynthesis

Precursor CompoundRole in PathwayPrimary SourceKey Converting Enzyme(s)Host Organism
myo-InositolPrimary substrateExogenous uptake or de novo synthesisDehydrogenase (IolG/Idh)B. subtilis, C. glutamicum
GlucoseCarbon source for de novo myo-inositol synthesisCulture mediumIno1, ImpAC. glutamicum
Scyllo-inosose (2-keto-myo-inositol)Direct precursor to THcHDOOxidation of myo-inositolDehydrogenase (IolG/Idh)B. subtilis, C. glutamicum
NAD⁺Cofactor for initial oxidationCellular pool-B. subtilis, C. glutamicum

Role of the iol Operon in myo-Inositol Catabolism [8]

The iol operon is the genetic cornerstone of myo-inositol catabolism and THcHDO formation in B. subtilis and related bacteria. This operon (iolABCDEFGHIJ) encodes the complete enzymatic machinery required for the conversion of myo-inositol into glycolytic intermediates. The initial and critical steps relevant to THcHDO biosynthesis involve two key enzymes: IolG and IolE. IolG, an NAD⁺-dependent dehydrogenase, catalyzes the oxidation of myo-inositol to scyllo-inosose (2-keto-myo-inositol). This reaction is thermodynamically favorable and serves as the committed step into the catabolic pathway [8].

The subsequent reaction is mediated by IolE, identified as 2-keto-myo-inositol dehydratase. The gene iolE is essential for growth on myo-inositol as a sole carbon source in B. subtilis. Disruption of iolE leads to accumulation of scyllo-inosose, confirming its indispensable role in converting scyllo-inosose to THcHDO [8]. The iol operon is subject to complex transcriptional regulation. In B. subtilis, expression is repressed by the IolR protein and activated by the IolQ regulator in the presence of myo-inositol or scyllo-inosose [8]. Constitutive expression of the iol operon, achieved through iolR deletion or promoter engineering, is a common metabolic engineering strategy to enhance flux towards THcHDO and related compounds. In C. glutamicum, while distinct gene clusters (I and II) are involved in inositol metabolism, homologous enzymes (IolG, OxiD, OxiB, IdhA3) catalyze the initial oxidation steps, and a functional equivalent of IolE performs the dehydration to THcHDO [1] [8].

Enzymatic Conversion of Scyllo-Inosose to 3D-3,5/4-Trihydroxycyclohexane-1,2-Dione [8]

The enzymatic transformation of scyllo-inosose to THcHDO represents a pivotal dehydration step in the pathway. This reaction is exclusively catalyzed by IolE (EC 4.2.1.44), a member of the enolase superfamily. IolE from B. subtilis has been purified and characterized, revealing it to be a homohexameric enzyme with a molecular mass of approximately 240 kDa (subunit ~40 kDa) [8]. Mechanistically, IolE facilitates the syn-elimination of a water molecule from scyllo-inosose. This dehydration proceeds via abstraction of the C3 proton (pro-S hydrogen) and concomitant removal of the C4 hydroxyl group (re-face), resulting in the formation of the 1,2-dicarbonyl moiety and the characteristic enol tautomer that readily ketonizes to yield the stable diketone THcHDO (3D-(3,5/4)-trihydroxycyclohexane-1,2-dione) [8].

IolE exhibits high substrate specificity for scyllo-inosose. Neither the substrate analog 1,2-dideoxy-scyllo-inosose nor other inositol isomers like myo-inositol or epi-inositol serve as substrates. The enzyme requires Mg²⁺ for optimal activity, with maximum activity observed at pH 8.0-8.5 and 45°C. Kinetic analysis yields a Km for scyllo-inosose of approximately 0.5 mM and a kcat of around 10 s⁻¹ [8]. While structural data for IolE is limited, its membership in the enolase superfamily suggests a conserved active site architecture involving metal ion binding and acid/base catalytic residues essential for the dehydration mechanism. Homologs of IolE exist in C. glutamicum (e.g., Cg0205), exhibiting similar catalytic functions but potentially differing in kinetic parameters and regulatory properties [1] [8].

Table 2: Enzymatic Properties of IolE Dehydratase

PropertyIolE from B. subtilisHomolog in C. glutamicum
EC Number4.2.1.44Presumed 4.2.1.44
Native Oligomeric StateHomohexamer (~240 kDa)Likely oligomeric (data limited)
Subunit Size~40 kDa~40-45 kDa (predicted)
Cofactor RequirementMg²⁺Mg²⁺ (presumed)
Optimal pH8.0 - 8.5~7.5 - 8.0 (estimated)
Optimal Temperature~45°C~30-37°C (physiological)
Km (Scyllo-inosose)~0.5 mMNot fully characterized
kcat~10 s⁻¹Not fully characterized
SpecificityHighly specific for scyllo-inososeHighly specific for scyllo-inosose

Metabolic Engineering Strategies for Enhanced Yield [1] [7] [8]

Maximizing the microbial production titers and yields of THcHDO, or its direct precursor scyllo-inosose, necessitates targeted metabolic engineering interventions aimed at optimizing pathway flux, eliminating competing reactions, and enhancing precursor supply. Key strategies implemented in B. subtilis and C. glutamicum include:

  • Pathway Blocking and Redirection: Disruption of genes responsible for the consumption of THcHDO or its precursors is essential. In B. subtilis, inactivation of iolI (inosose isomerase) and iolB (encoding the next enzyme in the catabolic pathway downstream of THcHDO) prevents further metabolism of THcHDO, allowing accumulation [8]. Similarly, in C. glutamicum, deletion of the entire iol cluster I and cluster II genes involved in inositol degradation is crucial to prevent consumption of myo-inositol, scyllo-inosose, scyllo-inositol, and THcHDO [1]. Blocking lactate formation by deleting ldh (lactate dehydrogenase) in C. glutamicum also improves yields by reducing carbon loss and potentially enhancing redox cofactor availability [1] [9].
  • Enzyme Overexpression: Amplifying the expression of rate-limiting enzymes drives flux towards the desired intermediates. Overexpression of iolG (dehydrogenase) and iolE (dehydratase) is fundamental for efficient conversion of myo-inositol to THcHDO. B. subtilis strains engineered with constitutive iol operon expression (e.g., via iolR deletion and specific promoter modifications) combined with iolE overexpression significantly enhance flux through this step [8]. In C. glutamicum, heterologous expression of optimized iolG and iolE genes under strong promoters (e.g., Ptac, Ptuf) achieves similar effects [1] [9].
  • Precursor Pathway Enhancement: For de novo production from glucose, boosting the myo-inositol synthesis module is critical. In C. glutamicum, this involves overexpression of ino1 (myo-inositol-1-phosphate synthase) and impA (inositol monophosphatase). Codon-optimization of heterologous ino1 genes (e.g., from Mycobacterium tuberculosis) and promoter engineering (e.g., using strong, constitutive promoters like Psod or Ptuf) significantly increase intracellular myo-inositol pools available for conversion to scyllo-inosose and subsequently THcHDO [1] [8]. Overexpression of ugdA (UDP-glucose dehydrogenase) in C. glutamicum, while primarily studied for chondroitin production, exemplifies the strategy of enhancing precursor supply (UDP-glucuronic acid in that case) and could be analogously applied to pathways requiring specific sugar phosphates [9].
  • Transcriptional and Translational Tuning: Precise control of enzyme expression levels avoids metabolic burden and optimizes flux balance. Utilizing promoters of varying strengths (e.g., Ptac mutants, Psod, Ptuf, Pfba), bicistronic designs to improve translational efficiency and reduce mRNA secondary structure issues, and RBS engineering are employed to fine-tune the expression of iolG, iolE, ino1, and impA [7] [8] [9]. For instance, bicistronic designs in E. coli have shown >93% correlation between designed and achieved expression levels, a strategy transferable to Bacillus and Corynebacterium hosts [7].
  • Fermentation Process Optimization: Engineering at the bioprocess level complements strain engineering. Using rich media components like Bacto soytone significantly boosts conversion efficiency. Fed-batch fermentation with controlled glucose feeding in C. glutamicum ΔL strains (deficient in lactate production) has demonstrated high titers (exceeding 20 g/L) of related inositol derivatives, a strategy directly applicable to THcHDO production [1] [8] [9].

Table 3: Metabolic Engineering Impact on THcHDO Precursor Titers

Engineered StrainHostKey Genetic ModificationsPrecursor/ProductTiter/YieldReference Context
Wild Type (myo-inositol grown)C. glutamicumNoneScyllo-inositol (transient)Low, transient [1]
MB001(DE3) Δiol1 Δiol2 pEKEx3-iolG-iolWC. glutamicumDeletion of iol clusters I & II; Overexpression of iolG (dehydrogenase) and iolW (reductase)Scyllo-inositol from myo-inositolComplete conversion (10 g/L) [1]
MB001(DE3) Δiol1 Δiol2 pEKEx3-ino1-impA-iolG-iolWC. glutamicumAs above + ino1 and impA overexpressionScyllo-inositol from glucose1.8 g/20 g glucose [1]
Engineered B. subtilis (e.g., iolR-, iolE41 mutant)B. subtilisConstitutive iol operon expression, impaired IolE activityD-chiro-inositol from myo-inositol~6% conversion [8]
B. subtilis with High Bacto SoytoneB. subtilisMedium optimization (high soytone)Scyllo-inositol from myo-inositol27.6 g/L from 50 g/L myo-inositol [8]
C. glutamicum Δldh capBCA+C. glutamicumLactate dehydrogenase deletion; Poly-γ-glutamic acid synthase overexpressionPoly-γ-glutamic acid (Analogous precursor strategy)21.3 g/L [4]

Properties

CAS Number

949461-91-0

Product Name

3D-3,5/4-trihydroxycyclohexane-1,2-dione

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexane-1,2-dione

Molecular Formula

C6H8O5

Molecular Weight

160.12 g/mol

InChI

InChI=1S/C6H8O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4,6-7,9,11H,1H2/t2-,4+,6-/m1/s1

InChI Key

SHFQRUVRUBHHRE-CJPQEGFPSA-N

SMILES

C1C(C(C(C(=O)C1=O)O)O)O

Canonical SMILES

C1C(C(C(C(=O)C1=O)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(=O)C1=O)O)O)O

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